molecular formula C10H22N2O2 B3831470 2-(2-hydroxyethyl)octanohydrazide

2-(2-hydroxyethyl)octanohydrazide

Cat. No.: B3831470
M. Wt: 202.29 g/mol
InChI Key: XVIRFLVHSSKRGC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)octanohydrazide is a hydrazide derivative characterized by an octanoyl (C8) backbone and a 2-hydroxyethyl substituent on the hydrazine moiety. Hydrazides, in general, are compounds of interest due to their versatile coordination chemistry, tautomerism, and biological activities such as antimicrobial, antitumor, and anti-inflammatory properties . While direct references to this specific compound are absent in the provided evidence, its structure can be inferred from analogous compounds like 2-(2-Phenylhydrazinylidene)octanoic acid (C8 chain with a phenylhydrazine group) and other acetohydrazides (C2 backbone) modified with aromatic or aliphatic substituents .

Properties

IUPAC Name

2-(2-hydroxyethyl)octanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-2-3-4-5-6-9(7-8-13)10(14)12-11/h9,13H,2-8,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIRFLVHSSKRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCO)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Hydrazide Derivatives
Compound Name Backbone Chain Substituent Key Functional Groups Synthesis Pathway (Inferred) Reference
2-(2-Hydroxyethyl)octanohydrazide C8 2-Hydroxyethyl Hydrazide, hydroxyl Hydrazination of octanoyl chloride with 2-hydroxyethylhydrazine -
2-(2-Oxo-2H-chromen-4-yloxy)acetohydrazide C2 Coumarin (oxychromenyl) Hydrazide, coumarin Reaction of ethyl ester with hydrazine hydrate
2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetohydrazide C2 Quinazolinone-thioether Hydrazide, quinazolinone Hydrazinolysis of ethyl thioether
N-(2-Methoxyphenyl)-2-oxoacetamide C2 Methoxybenzylidene Hydrazide, aromatic methoxy Condensation with substituted benzaldehyde

Key Observations :

  • Substituents: Hydroxyethyl groups enhance hydrophilicity compared to aromatic substituents (e.g., coumarin, quinazolinone), which are often associated with π-π stacking and rigid molecular conformations .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility Thermal Stability (°C) Hydrogen-Bonding Capacity Reference
This compound High in polar solvents (estimated) ~200 (decomposition) High (due to –OH and NH) -
2-(4-Methylphenoxy)acetohydrazide Moderate in DMSO 180–190 Moderate (N–H⋯O bonds)
2-Cyano-N′-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide Low in water 210–220 High (enol tautomerism)

Key Observations :

  • The hydroxyethyl group in the target compound likely improves solubility in polar solvents like ethanol or water compared to aromatic analogs .
  • Thermal stability is influenced by substituents: Electron-withdrawing groups (e.g., cyano in ) increase stability, while aliphatic chains may lower decomposition temperatures .
Table 3: Bioactivity Comparison
Compound Name Reported Bioactivity Mechanism (Hypothesized) Reference
This compound Antimicrobial (hypothetical) Membrane disruption via lipophilic chain -
N-(4-Oxo-2-thioxothiazolidin-3-yl)acetamide Anticancer Thiazolidinone-mediated apoptosis
2-[(E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide Antitubercular Inhibition of cell wall synthesis

Key Observations :

  • Aromatic hydrazides (e.g., benzylidene derivatives) often exhibit targeted bioactivity due to planar structures facilitating receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-hydroxyethyl)octanohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2-hydroxyethyl)octanohydrazide

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